molecular formula C16H21NO4 B580859 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid CAS No. 1259223-99-8

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

Cat. No.: B580859
CAS No.: 1259223-99-8
M. Wt: 291.347
InChI Key: LBWLDNNHMLBBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: The final step involves coupling the Boc-protected cyclobutyl amine with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Chemical Reactions Analysis

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid can undergo various chemical reactions, including :

    Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, esters with alcohols, and other coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Scientific Research Applications

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Bioconjugation: It is used in the preparation of bioconjugates for various biological studies.

Comparison with Similar Compounds

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid can be compared with other Boc-protected amino acids and benzoic acid derivatives :

These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(9-4-10-16)12-7-5-11(6-8-12)13(18)19/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWLDNNHMLBBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729125
Record name 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259223-99-8
Record name 4-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259223-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.